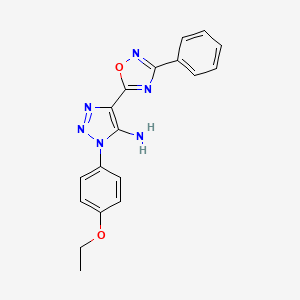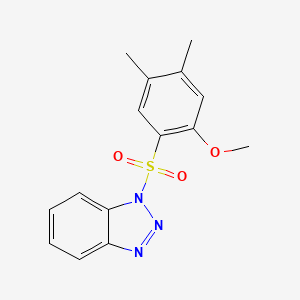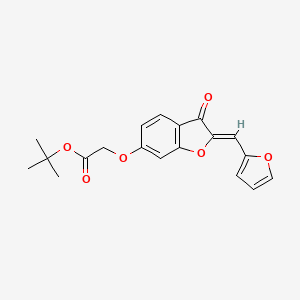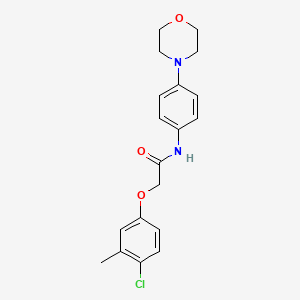
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research. This compound is a triazole derivative that has been synthesized using various methods. The compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine varies depending on its application. In the case of anti-cancer activity, the compound has been shown to induce apoptosis in cancer cells. In the case of anti-inflammatory activity, the compound has been shown to inhibit the production of inflammatory cytokines. In the case of fluorescent probe activity, the compound has been shown to bind to DNA and fluoresce upon excitation. In the case of DNA intercalator activity, the compound has been shown to intercalate between DNA base pairs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine vary depending on its application. In the case of anti-cancer activity, the compound has been shown to inhibit cancer cell growth and induce apoptosis. In the case of anti-inflammatory activity, the compound has been shown to reduce inflammation. In the case of fluorescent probe activity, the compound has been shown to bind to DNA and fluoresce upon excitation. In the case of DNA intercalator activity, the compound has been shown to intercalate between DNA base pairs and inhibit DNA replication.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, fluorescent probe, and DNA intercalator. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility.
Future Directions
For 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine include further studies on its potential as an anti-cancer agent, anti-inflammatory agent, fluorescent probe, and DNA intercalator. The compound could also be studied for its potential as a drug delivery agent. Additionally, the synthesis of new derivatives of the compound could be explored to improve its solubility and reduce its toxicity.
Synthesis Methods
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods. One of the most commonly used methods is the click reaction. The click reaction involves the reaction of an azide and an alkyne to form a triazole ring. In the case of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, an ethoxyphenyl azide and a 3-phenyl-1,2,4-oxadiazol-5-yl alkyne are reacted to form the triazole compound.
Scientific Research Applications
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent. In biochemistry, the compound has been studied for its potential as a fluorescent probe. The compound has also been studied for its potential as a DNA intercalator. In pharmaceuticals, the compound has been studied for its potential as a drug delivery agent.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-25-14-10-8-13(9-11-14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-11H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYBSYBCKDBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)




![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

